molecular formula C13H15Cl3N6O B2496974 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide CAS No. 303024-33-1

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide

Cat. No. B2496974
CAS RN: 303024-33-1
M. Wt: 377.65
InChI Key: ITAWOZZNMAYXRB-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide, also known as TCF or NSC 609395, is a chemical compound that has been studied for its potential applications in scientific research. TCF is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has a variety of biochemical and physiological effects, including the induction of DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit viral replication and induce apoptosis in cancer cells. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to have low toxicity in normal cells, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has several advantages for use in lab experiments, including its low toxicity in normal cells and its potential as an anticancer and antiviral agent. However, N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has limitations as well, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide. One area of focus is the development of more efficient synthesis methods for N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide, which could improve its availability for research purposes. Another area of focus is the study of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide in combination with other anticancer agents, which could enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide and its potential applications in scientific research.

Synthesis Methods

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide typically involves the use of chlorinating agents, such as thionyl chloride, to produce the trichloroethyl moiety. This moiety is then reacted with the purine analog 6-piperidin-1-ylpurine-9-carboxamide to produce N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide.

Scientific Research Applications

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an antiviral agent, with promising results in the inhibition of viral replication.

properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N6O/c14-13(15,16)12(20-8-23)22-7-19-9-10(17-6-18-11(9)22)21-4-2-1-3-5-21/h6-8,12H,1-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWOZZNMAYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide

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